

Anhalamine: A Technical Guide to its Historical Context, Discovery, and Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhalamine hydrochloride*

Cat. No.: *B15490126*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from the peyote cactus (*Lophophora williamsii*), represents a molecule of significant interest within the field of neuropharmacology. Structurally related to the classic psychedelic mescaline, anhalamine's distinct pharmacological profile, primarily as a potent inverse agonist of the serotonin 5-HT₇ receptor, distinguishes it as a subject worthy of in-depth investigation. This technical guide provides a comprehensive overview of the historical context of anhalamine's discovery, its physicochemical properties, and the current state of research into its pharmacological effects. Detailed experimental protocols for its isolation and synthesis, where available, are presented, alongside a summary of its known interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of anhalamine and related compounds.

Historical Context and Discovery

The discovery of anhalamine is intrinsically linked to the broader scientific exploration of the psychoactive constituents of the peyote cactus in the late 19th and early 20th centuries. While the exact date and individual credited with the first isolation and characterization of anhalamine are not definitively documented in readily available literature, its identification emerged from the pioneering work of chemists and pharmacologists who sought to understand the chemical basis of peyote's effects.

The German pharmacologist Arthur Heffter is a central figure in this narrative. In the late 1890s, Heffter conducted systematic studies on the alkaloids of peyote, successfully isolating and identifying several key compounds, including mescaline, anhalonidine, and lophophorine.^{[1][2]} Given that anhalamine is a major alkaloid in *Lophophora williamsii*, it is highly probable that it was isolated and characterized during this period of intense investigation into the cactus's chemical composition.^[1] The early research on peyote alkaloids laid the groundwork for understanding the structure and activity of a new class of neurologically active compounds.

Physicochemical Properties

Anhalamine is a tetrahydroisoquinoline alkaloid with the chemical formula $C_{11}H_{15}NO_3$ and a molar mass of 209.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_{11}H_{15}NO_3$	
Molar Mass	209.24 g/mol	
Appearance	Crystalline solid	
IUPAC Name	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	
CAS Number	497-40-5	

Table 1: Physicochemical Properties of Anhalamine

Pharmacology

The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT₇ receptor, where it acts as a potent inverse agonist. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system, including regions like the thalamus, hypothalamus, and hippocampus. Its modulation is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, learning, and memory.

Mechanism of Action at the 5-HT₇ Receptor

As an inverse agonist, anhalamine not only blocks the action of the endogenous ligand serotonin but also reduces the basal, constitutive activity of the 5-HT₇ receptor. This action is mediated through the G_s alpha subunit of the associated G-protein. Inhibition of the 5-HT₇ receptor by an inverse agonist like anhalamine leads to a decrease in the activity of adenylyl cyclase, resulting in reduced intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, downregulates the activity of Protein Kinase A (PKA) and its downstream signaling cascades.

Quantitative Pharmacological Data

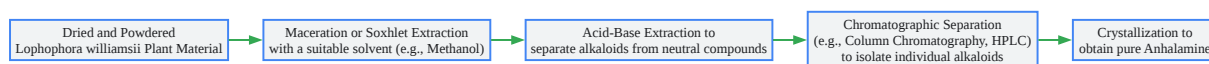
At present, specific quantitative data on the binding affinity (K_i) and functional potency (EC_{50} or IC_{50}) of anhalamine at the 5-HT₇ receptor are not widely available in the public domain. Further research is required to precisely quantify its interaction with this and other potential molecular targets.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation of anhalamine from natural sources and its complete chemical synthesis are not extensively documented in readily accessible scientific literature. However, general methodologies for the extraction of alkaloids from plant material and the synthesis of tetrahydroisoquinolines can be adapted for this purpose.

General Alkaloid Extraction from *Lophophora williamsii*

A general procedure for extracting alkaloids from peyote would involve the following conceptual steps:



[Click to download full resolution via product page](#)

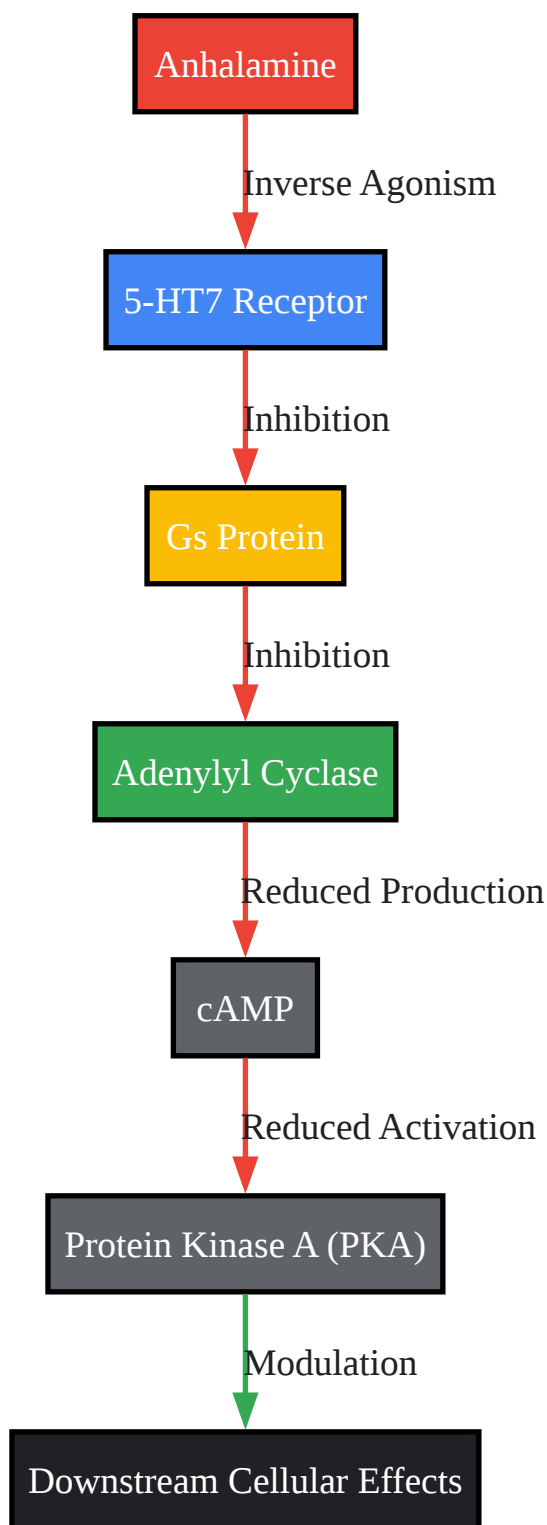
General workflow for alkaloid extraction.

Conceptual Approach to Chemical Synthesis

The chemical synthesis of tetrahydroisoquinolines like anhalamine can be conceptually approached through established organic chemistry reactions. A common strategy is the Bischler-Napieralski reaction followed by reduction.

Signaling Pathways

The interaction of anhalamine with the 5-HT₇ receptor modulates a key intracellular signaling pathway. As an inverse agonist, it attenuates the Gs-protein-mediated cascade.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peyote - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of Pellotine: A Hypnotic Lophophora Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhalamine: A Technical Guide to its Historical Context, Discovery, and Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15490126#historical-context-of-anhalamine-discovery-and-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

